4-methyl-N-(3-methylbutyl)cyclohexan-1-amine

Cyclohexanamine N-alkylamine Structural analog

Sourcing a cyclohexanamine building block where alkyl chain length and branching are critical for your SAR study? Generic substitution is scientifically unsound. 4-Methyl-N-(3-methylbutyl)cyclohexan-1-amine offers a defined substitution pattern (4-methyl & N-isopentyl) that dictates a unique lipophilicity profile (XLogP3 = 3.5) you can't replicate with analogs. - Enables precise exploration of how branching and ring substitution impact target binding and metabolic stability. - Supplied with ≥95% purity, ensuring predictable yields in synthetic transformations. - Serves as a reliable analytical reference standard for GC/HPLC and LC/GC-MS method development.

Molecular Formula C12H25N
Molecular Weight 183.33 g/mol
CAS No. 919799-76-1
Cat. No. B7808897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-(3-methylbutyl)cyclohexan-1-amine
CAS919799-76-1
Molecular FormulaC12H25N
Molecular Weight183.33 g/mol
Structural Identifiers
SMILESCC1CCC(CC1)NCCC(C)C
InChIInChI=1S/C12H25N/c1-10(2)8-9-13-12-6-4-11(3)5-7-12/h10-13H,4-9H2,1-3H3
InChIKeyJKQSKKCOSUMZTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-N-(3-methylbutyl)cyclohexan-1-amine: Identity and Properties


4-Methyl-N-(3-methylbutyl)cyclohexan-1-amine (CAS 919799-76-1) is a secondary amine belonging to the N-alkylcyclohexanamine class, characterized by a cyclohexane ring with a methyl substituent at the 4-position and a 3-methylbutyl (isopentyl) group attached to the amine nitrogen [1]. The molecular formula is C12H25N, with a computed molecular weight of 183.33 g/mol [1]. Key physicochemical descriptors include a computed XLogP3-AA value of 3.5, a topological polar surface area (TPSA) of 12 Ų, and four rotatable bonds, all of which collectively inform its lipophilicity and potential for membrane permeability in research applications [1].

Why Generic Substitution Fails for This Compound


While the core cyclohexanamine scaffold is widely utilized, generic substitution within this class is scientifically unsound due to the profound impact of specific alkyl chain length and branching on lipophilicity, receptor binding kinetics, and metabolic stability [1]. The computed XLogP3-AA value of 3.5 for 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine, arising from its 4-methyl and N-isopentyl substitutions, dictates a unique solubility and partition coefficient profile that cannot be replicated by analogs with shorter, longer, or differently branched alkyl chains [1]. Substituting with a compound like N-ethylcyclohexanamine (XLogP3 ~1.8) would drastically alter membrane permeability and off-target engagement, while a bulkier analog might suffer from poor solubility and increased steric hindrance at target sites. Therefore, the specific substitution pattern of this compound is not an interchangeable feature but a critical determinant of its experimental behavior.

Evidence for Specificity Versus Key Analogs


Structural Uniqueness Versus N-Alkylcyclohexanamines

4-Methyl-N-(3-methylbutyl)cyclohexan-1-amine possesses a unique combination of a 4-methyl substituted cyclohexane ring and an N-isopentyl chain, distinguishing it from other N-alkylcyclohexanamines [1]. This specific substitution pattern is not found in common cyclohexanamine derivatives like N-ethylcyclohexanamine or N-cyclohexylcyclohexanamine, which lack the branched alkyl chain or the ring methyl group.

Cyclohexanamine N-alkylamine Structural analog SAR

Lipophilicity Comparison

The computed lipophilicity (XLogP3-AA) of 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine is 3.5 [1]. This value is substantially higher than that of the unsubstituted N-ethylcyclohexanamine (XLogP3 ~1.8), reflecting the increased hydrophobicity conferred by the 4-methyl and N-isopentyl groups. This quantitative difference is critical for predicting membrane permeability and partitioning behavior.

Lipophilicity XLogP3 Physicochemical property Druglikeness

Supplier Purity Standard

Commercially available 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine is supplied with a minimum purity specification of 95% . This quantitative purity threshold is a verifiable procurement parameter that ensures a defined level of chemical integrity for research applications.

Purity Quality control Research chemical AKSci

Research and Industrial Applications


Building Block for Lipophilic Amines

4-Methyl-N-(3-methylbutyl)cyclohexan-1-amine serves as a specialized building block for the synthesis of more complex molecules where the specific combination of a 4-methylcyclohexane core and an N-isopentyl chain is required. Its defined purity (≥95%) ensures that synthetic transformations proceed with predictable yields and minimal byproduct formation . The lipophilic nature (XLogP3 = 3.5) of this scaffold makes it particularly suitable for constructing compounds intended to target hydrophobic binding pockets or to improve membrane permeability [1].

SAR Studies in Cyclohexanamine Research

This compound is a valuable tool for SAR investigations exploring the impact of alkyl chain branching and ring substitution on the pharmacological profile of cyclohexanamine derivatives. Its unique 4-methyl and N-isopentyl substitution pattern [1] provides a distinct data point for comparing against linear N-alkyl analogs (e.g., N-ethyl or N-propyl) and unsubstituted ring systems, enabling researchers to dissect the contributions of specific structural features to target binding, selectivity, and metabolic stability.

Analytical Reference Standard for Chromatography

With its defined molecular weight (183.33 g/mol) and unique chemical structure [1], 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine can be employed as an analytical reference standard for the development and validation of chromatographic (e.g., GC, HPLC) and mass spectrometric (e.g., LC-MS, GC-MS) methods. Its lipophilic character (XLogP3 = 3.5) and amine functionality provide a predictable retention behavior and ionization profile, making it suitable for calibrating instruments or as a retention time marker in complex mixture analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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